Cas no 1058252-43-9 (N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide)

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide is a specialized organic compound featuring a bromothiophene-substituted 1,3,4-oxadiazole core linked to an isopropylphenyl acetamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or receptor modulators due to its heterocyclic and aromatic components. The bromothiophene group enhances reactivity for further functionalization, while the oxadiazole ring contributes to stability and binding affinity. The isopropylphenyl segment may improve lipophilicity, influencing pharmacokinetic properties. This compound is suited for research applications in drug discovery, where precise molecular targeting and structural diversification are critical. Its well-defined synthetic route allows for consistent batch-to-batch reproducibility.
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide structure
1058252-43-9 structure
商品名:N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide
CAS番号:1058252-43-9
MF:C17H16BrN3O2S
メガワット:406.296841621399
CID:6061741
PubChem ID:44069876

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide 化学的及び物理的性質

名前と識別子

    • N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide
    • N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide
    • AKOS024496924
    • 1058252-43-9
    • VU0634728-1
    • F5093-0195
    • N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide
    • インチ: 1S/C17H16BrN3O2S/c1-10(2)12-5-3-11(4-6-12)9-15(22)19-17-21-20-16(23-17)13-7-8-14(18)24-13/h3-8,10H,9H2,1-2H3,(H,19,21,22)
    • InChIKey: QOEMXDFUKSXZNX-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C2=NN=C(NC(CC3C=CC(=CC=3)C(C)C)=O)O2)S1

計算された属性

  • せいみつぶんしりょう: 405.01466g/mol
  • どういたいしつりょう: 405.01466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 432
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 96.3Ų

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5093-0195-5μmol
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide
1058252-43-9
5μmol
$63.0 2023-09-10
Life Chemicals
F5093-0195-25mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide
1058252-43-9
25mg
$109.0 2023-09-10
Life Chemicals
F5093-0195-50mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide
1058252-43-9
50mg
$160.0 2023-09-10
Life Chemicals
F5093-0195-5mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide
1058252-43-9
5mg
$69.0 2023-09-10
Life Chemicals
F5093-0195-4mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide
1058252-43-9
4mg
$66.0 2023-09-10
Life Chemicals
F5093-0195-30mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide
1058252-43-9
30mg
$119.0 2023-09-10
Life Chemicals
F5093-0195-1mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide
1058252-43-9
1mg
$54.0 2023-09-10
Life Chemicals
F5093-0195-2μmol
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide
1058252-43-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5093-0195-40mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide
1058252-43-9
40mg
$140.0 2023-09-10
Life Chemicals
F5093-0195-10mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide
1058252-43-9
10mg
$79.0 2023-09-10

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide 関連文献

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamideに関する追加情報

Comprehensive Overview of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide (CAS 1058252-43-9)

The compound N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide (CAS 1058252-43-9) is a specialized organic molecule with significant potential in pharmaceutical and material science research. Its unique structure, featuring a 1,3,4-oxadiazole core linked to a 5-bromothiophene moiety and a propan-2-ylphenyl group, makes it a subject of interest for drug discovery and advanced material applications. Researchers are increasingly exploring its properties due to its potential as a kinase inhibitor or bioactive scaffold in medicinal chemistry.

In recent years, the demand for novel heterocyclic compounds like N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide has surged, driven by the need for innovative therapeutic agents. The 1,3,4-oxadiazole ring system is particularly noteworthy for its electron-withdrawing properties and metabolic stability, making it a valuable building block in drug design. Meanwhile, the 5-bromothiophene fragment contributes to enhanced binding affinity in target interactions, a feature often searched by researchers investigating structure-activity relationships (SAR).

The synthesis of CAS 1058252-43-9 typically involves multi-step organic reactions, including cyclization and amidation processes. Its acetamide functionality provides hydrogen-bonding capabilities, which are critical for molecular recognition in biological systems. This aligns with current trends in fragment-based drug discovery (FBDD), where small molecules with defined pharmacophores are prioritized. Laboratories focusing on high-throughput screening (HTS) often inquire about such compounds for their libraries.

From a material science perspective, the propan-2-ylphenyl group in N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide introduces steric bulk and lipophilicity, properties that influence solubility and crystallinity. These characteristics are frequently discussed in forums about organic semiconductors or small-molecule optoelectronics. The bromine atom also offers a handle for further functionalization via cross-coupling reactions, a topic highly relevant to synthetic chemists.

Analytical data for CAS 1058252-43-9 reveals distinct spectroscopic signatures: its 1H NMR spectrum shows aromatic protons downfield, while the oxadiazole protons appear as a singlet. Such details are crucial for researchers validating synthetic batches or conducting quality control (QC) in API development. The compound’s HPLC purity and mass spectrometry profiles are also common search queries among analytical chemists.

Emerging applications of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide include its evaluation as a fluorescence probe due to the thiophene unit’s photophysical properties. This connects with growing interest in bioimaging agents and molecular sensors. Additionally, computational studies (molecular docking or DFT calculations) often feature this compound to predict its binding modes with biological targets.

Storage and handling recommendations for CAS 1058252-43-9 emphasize protection from light and moisture, reflecting standard practices for brominated heterocycles. Suppliers typically provide technical datasheets highlighting its solubility in DMSO or dichloromethane—information frequently sought by experimentalists. The compound’s stability under various pH conditions is another area of practical interest.

In summary, N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide represents a versatile chemical entity bridging medicinal chemistry and materials research. Its multi-functional architecture continues to inspire studies on targeted drug delivery, enzyme inhibition, and functional materials, positioning it as a compound of enduring scientific value.

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